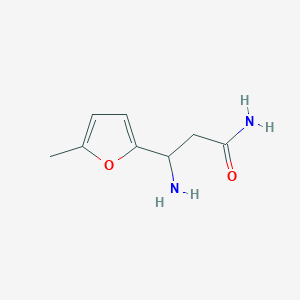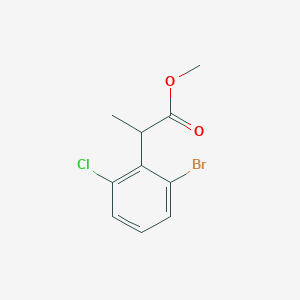![molecular formula C12H22N2O4S B13308550 1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13308550.png)
1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. . The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce or replace functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modulating their activity. The pyrrolidine and piperidine rings contribute to the compound’s overall binding affinity and specificity .
Comparación Con Compuestos Similares
Pyrrolidine-2,5-dione: Known for its anticonvulsant activity.
Proline derivatives: Used in the synthesis of peptides and proteins.
Piperidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness: 1-[(3,5-Dimethylpiperidin-1-YL)sulfonyl]pyrrolidine-3-carboxylic acid is unique due to its combination of a pyrrolidine ring, a piperidine ring, and a sulfonyl group, which together confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C12H22N2O4S |
|---|---|
Peso molecular |
290.38 g/mol |
Nombre IUPAC |
1-(3,5-dimethylpiperidin-1-yl)sulfonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H22N2O4S/c1-9-5-10(2)7-14(6-9)19(17,18)13-4-3-11(8-13)12(15)16/h9-11H,3-8H2,1-2H3,(H,15,16) |
Clave InChI |
MVGCUJWZDXCWGY-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CN(C1)S(=O)(=O)N2CCC(C2)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


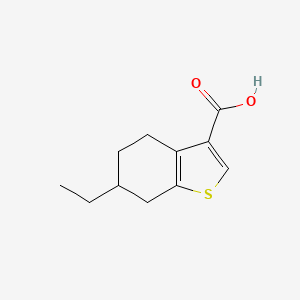
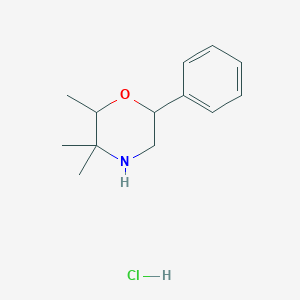


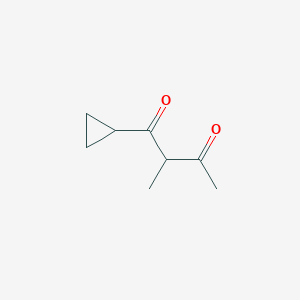
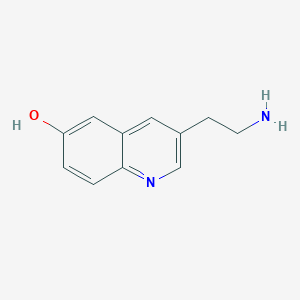
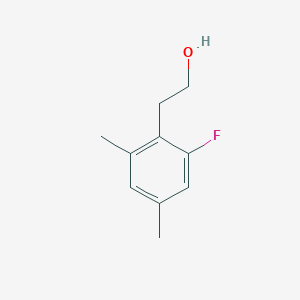

![1-[1-(2-Aminoethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B13308507.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]-1-methylpyrrolidin-3-amine](/img/structure/B13308519.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B13308520.png)
![3-Chloro-2-{[(2-methylbutan-2-yl)amino]methyl}phenol](/img/structure/B13308526.png)
